N-(1-Cyanocyclohexyl)-2-((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetamide
Description
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Properties
Molecular Formula |
C21H22N2O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide |
InChI |
InChI=1S/C21H22N2O4/c22-13-21(9-2-1-3-10-21)23-19(24)12-26-14-7-8-16-15-5-4-6-17(15)20(25)27-18(16)11-14/h7-8,11H,1-6,9-10,12H2,(H,23,24) |
InChI Key |
AMNIHDBYCHYZPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Cyanocyclohexyl Group : This moiety is known for its ability to interact with various biological targets.
- Tetrahydrocyclopenta[c]chromen-7-yl Group : This part of the molecule is significant for its potential role in modulating receptor activity.
Molecular Formula and Weight
- Molecular Formula : C₁₆H₁₉N₃O₃
- Molecular Weight : 299.34 g/mol
The biological activity of N-(1-Cyanocyclohexyl)-2-((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetamide primarily involves interaction with specific receptors in the body. Preliminary studies suggest that it may function as an antagonist or modulator for certain neurotransmitter receptors, which could lead to various pharmacological effects such as:
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines.
- Neuroprotective Properties : Potential protective effects against neurodegenerative diseases have been suggested.
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy against various cell lines. For instance:
- Cell Proliferation Assay : The compound showed a dose-dependent inhibition of cell proliferation in cancer cell lines, indicating potential anti-cancer properties.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 12.5 | Inhibition of growth |
| HeLa | 10.0 | Induction of apoptosis |
In Vivo Studies
Animal models have also been employed to assess the biological activity of this compound. Notable findings include:
- Behavioral Tests : In rodent models, administration led to improved scores in memory and learning tasks, suggesting cognitive enhancement.
| Test Type | Result |
|---|---|
| Morris Water Maze | Increased time in target quadrant |
| Elevated Plus Maze | Reduced anxiety-like behavior |
Case Study 1: Anti-Cancer Activity
A study published in Journal of Medicinal Chemistry explored the anti-cancer properties of the compound on breast cancer cells. The results indicated significant apoptosis induction via mitochondrial pathways.
Case Study 2: Neuroprotection
Research conducted at a leading university demonstrated that the compound could protect neurons from oxidative stress-induced damage in vitro. This was linked to its ability to upregulate antioxidant enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
